REACTION_CXSMILES
|
[S:1]([C:5]1[CH:11]=CC(C)=CC=1)([O-])(=O)=O.O=C1[CH2:18][N:17](S(C2C=CC(C)=CC=2)(=O)=O)[CH2:16][C:15]2C=CSC1=2.[CH2:32]([OH:34])[CH3:33].C1CCCCC1>>[OH:34][C:32]1[CH:18]=[N:17][CH:16]=[C:15]2[S:1][CH:5]=[CH:11][C:33]=12 |f:2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)([O-])C1=CC=C(C)C=C1
|
Name
|
( b )
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O=C1C2=C(CN(C1)S(=O)(=O)C1=CC=C(C)C=C1)C=CS2
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)O.C1CCCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound is prepared
|
Name
|
|
Type
|
|
Smiles
|
OC1=C2C(=CN=C1)SC=C2
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 78% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |